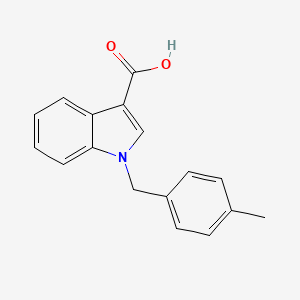

1-(4-methylbenzyl)-1H-indole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-12-6-8-13(9-7-12)10-18-11-15(17(19)20)14-4-2-3-5-16(14)18/h2-9,11H,10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCENYNLOOHOOMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylbenzyl)-1H-indole-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available indole and 4-methylbenzyl chloride.

N-Alkylation: Indole undergoes N-alkylation with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) to yield N-(4-methylbenzyl)indole.

Carboxylation: The N-(4-methylbenzyl)indole is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature in the presence of a catalyst such as palladium on carbon (Pd/C) to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are employed to achieve industrial-scale production.

Chemical Reactions Analysis

Functional Group Transformations

The carboxylic acid group at the 3-position undergoes typical acid-derived reactions:

Esterification

Reaction with methanol in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents produces methyl esters. For example:

Conditions : Anhydrous DMF, K₂CO₃, 23–90°C . Yields range from 61–92% for analogous indole-3-carboxylate esters .

Amidation

The carboxylic acid reacts with amines (e.g., benzylamine) using carbodiimide coupling agents (EDC/HOBt) to form amides:

Example : Synthesis of herbicidal indole-3-carboxamide derivatives under similar conditions achieved yields of 65–85% .

Electrophilic Substitution on the Indole Ring

The indole core undergoes electrophilic substitution, predominantly at the 2- and 5-positions due to the electron-withdrawing carboxylic acid group:

Nitration

Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 5-position:

Evidence : Analogous nitration of methyl 1-isobutyl-5-nitro-1H-indole-3-carboxylate ( , Table 1) confirms regioselectivity.

Halogenation

Bromination or chlorination (e.g., NBS or Cl₂/FeCl₃) occurs at the 2-position:

Conditions : Halogenation of indole derivatives typically requires Lewis acids (e.g., Fe

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1-(4-methylbenzyl)-1H-indole-3-carboxylic acid can be achieved through various methods, including the domino synthesis approach that allows for the creation of complex indole derivatives. The compound is characterized by its unique structural features, which include an indole core substituted with a 4-methylbenzyl group and a carboxylic acid functional group. This structure is crucial for its biological activity and interaction with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells by activating specific signaling pathways related to cell death .

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Material Science Applications

In addition to its biological significance, this compound has been explored for its utility in material science. Its ability to form stable complexes with metal ions has led to investigations into its use in catalysis and as a precursor for novel materials with unique electronic properties .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The compound was found to activate caspase-3, a key enzyme in the apoptotic pathway, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, suggesting its potential use in treating bacterial infections .

Comparative Data Table

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: 4-Methylbenzyl vs. Halogenated variants (e.g., 4-chloro, 4-fluoro) exhibit stronger electron-withdrawing effects, which may influence electronic interactions in receptor binding . Alkyl Chain Length: The 5-fluoropentyl substituent in 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid introduces greater flexibility and metabolic stability, making it a common motif in SCRAs like PB-22 derivatives .

Synthetic Accessibility :

- 1-(4-Fluorobenzyl)-1H-indole-3-carboxylic acid is synthesized via alkylation of indole-3-carboxylic acid with 4-fluorobenzyl bromide, achieving 63% yield over two steps . Similar methods likely apply to the 4-methylbenzyl analogue.

- Chlorinated derivatives (e.g., 4-chlorobenzyl) require careful purification due to lower solubility in polar solvents .

Pharmacological Relevance :

Biological Activity

1-(4-Methylbenzyl)-1H-indole-3-carboxylic acid is a compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features an indole ring substituted with a 4-methylbenzyl group and a carboxylic acid functional group. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity.

- Receptor Modulation : The indole moiety may engage in π-π stacking interactions with aromatic residues in proteins, influencing receptor activity and downstream signaling pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective at inhibiting growth |

| Escherichia coli | 64 µg/mL | Moderate inhibition |

| Pseudomonas aeruginosa | 128 µg/mL | Limited effectiveness |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it induces apoptosis in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Case Study: Anticancer Activity

In a study examining the effects of this compound on A549 cells, results showed:

- IC50 Value : 15 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis through mitochondrial pathway activation.

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives is often influenced by their structural modifications. For instance, substituents on the indole ring can significantly alter potency. Research indicates that modifications at the C2 and C3 positions enhance anticancer activity by improving binding affinity to target proteins involved in cell proliferation and survival .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-methylbenzyl)-1H-indole-3-carboxylic acid, and what critical parameters influence yield?

- Methodological Answer : A common approach involves oxidizing 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde using potassium permanganate (KMnO₄) in a 1:1 acetone-water mixture. Key parameters include reaction temperature (maintained at reflux), stoichiometry of the oxidizing agent, and pH control via sodium acetate . Alternative routes may involve coupling 4-methylbenzyl halides to indole precursors under basic conditions, followed by carboxylation at the 3-position. Yield optimization requires monitoring reaction progress via TLC or HPLC to minimize over-oxidation or side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methylbenzyl group at N1, carboxylic acid at C3). Aromatic protons in the indole ring and methylbenzyl group show distinct splitting .

- IR : A strong absorption band near 1680–1720 cm⁻¹ confirms the carboxylic acid group. Additional peaks for C–H stretching in the methyl group (~2850 cm⁻¹) and indole N–H (~3400 cm⁻¹) are critical .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated in structurally similar indole derivatives .

Q. What solubility properties should researchers anticipate, and how do they impact experimental design?

- Methodological Answer : The compound is slightly soluble in chloroform, methanol, and DMSO, as observed in analogous indole-3-carboxylic acids . For biological assays, DMSO is preferred for stock solutions, but concentrations must remain below 1% to avoid cellular toxicity. Precipitation in aqueous buffers can occur; adjust pH to deprotonate the carboxylic acid (e.g., using sodium bicarbonate) to enhance solubility.

Advanced Research Questions

Q. How can researchers optimize the coupling of 4-methylbenzyl groups to the indole ring while minimizing by-products?

- Methodological Answer :

- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Reaction Monitoring : Employ LC-MS to detect intermediates like unreacted indole or dimerization by-products.

- Temperature Control : Lower temperatures (0–5°C) reduce alkylation at unintended positions (e.g., C2 or C5 of indole) .

Q. How can structural modifications at the 3-carboxylic acid position alter biological activity, based on analogous indole derivatives?

- Methodological Answer :

- Esterification/Amidation : Converting the carboxylic acid to methyl esters or amides (e.g., using thionyl chloride followed by methanol or amines) can enhance membrane permeability, as seen in related indole-3-carboxylic acids .

- Bioisosteric Replacement : Replace the carboxylic acid with tetrazole or sulfonamide groups to maintain acidity while improving metabolic stability, a strategy validated in anti-inflammatory indole derivatives .

Q. How should researchers address discrepancies in reported solubility or stability data across studies?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., 25°C, pH 7.4 buffer) to isolate variables.

- Analytical Validation : Use dynamic light scattering (DLS) to detect aggregates or degradation products in solution. For stability, conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .

- Cross-Study Comparison : Compare data with structurally similar compounds (e.g., 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid) to identify trends in substituent effects on solubility .

Q. What strategies are effective in resolving conflicting bioactivity results between in vitro and in vivo models?

- Methodological Answer :

- Metabolic Profiling : Assess hepatic metabolism using microsomal assays to identify rapid clearance pathways (e.g., glucuronidation of the carboxylic acid group) .

- Prodrug Design : Mask the carboxylic acid as a pivaloyloxymethyl ester to improve oral bioavailability, a method applied to indole-based antivirals .

- Target Engagement Studies : Use fluorescence polarization or SPR to confirm direct binding to purported targets (e.g., enzymes or receptors) before in vivo testing .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data in cancer cell lines for this compound?

- Methodological Answer :

- Cell Line Variability : Test across multiple lines (e.g., HeLa, MCF-7, A549) to identify tissue-specific responses. Note differences in expression of transporters (e.g., OATP1B3) that affect compound uptake .

- Assay Interference : The carboxylic acid group may chelate metal ions in culture media, altering redox conditions. Include controls with structurally related inactive analogs .

Comparative Structural Analysis

Q. How does the 4-methylbenzyl substituent influence electronic properties compared to halogenated analogs?

- Methodological Answer :

- Electron-Donating Effects : The methyl group increases electron density at N1, potentially stabilizing resonance structures of the indole ring. This contrasts with electron-withdrawing groups (e.g., 4-chlorobenzyl), which reduce basicity at N1 .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to compare charge distribution and HOMO-LUMO gaps between derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.